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WHEAT GERMAMIDOPROPYL BETAINE - 133934-09-5

WHEAT GERMAMIDOPROPYL BETAINE

Catalog Number: EVT-1522285
CAS Number: 133934-09-5
Molecular Formula: C12H30BrN6P
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Wheat germamidopropyl betaine is a surfactant derived from wheat germ and is classified as an amphoteric surfactant. It is primarily used in cosmetic and personal care formulations due to its mildness and ability to enhance the texture and performance of products. This compound is synthesized through a reaction involving wheat germ protein hydrolysates, which are obtained from the processing of wheat germ, a by-product of wheat milling.

Source and Classification

Wheat germamidopropyl betaine is sourced from wheat germ, which is the reproductive part of the wheat kernel and is rich in nutrients. The classification of this compound falls under amphoteric surfactants, which can act as either acids or bases depending on the pH of the solution. This dual nature allows it to function effectively in various formulations, providing both cleansing and conditioning properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of wheat germamidopropyl betaine typically involves several steps:

  1. Hydrolysis of Wheat Germ Protein: Wheat germ proteins are hydrolyzed using proteolytic enzymes such as alcalase or papain to produce protein hydrolysates. The hydrolysis conditions are optimized for maximum yield and activity of bioactive peptides .
  2. Formation of Betaine: The hydrolyzed proteins are reacted with an appropriate alkyl amine (like dimethylaminopropylamine) and sodium monochloroacetate to yield betaine derivatives. This step involves heating the reaction mixture to facilitate esterification, often at temperatures around 120°C for several hours .
  3. Purification: The resulting product is purified through methods such as washing with water to remove unreacted materials, followed by filtration and drying processes .
Molecular Structure Analysis

Structure and Data

Wheat germamidopropyl betaine has a complex molecular structure characterized by its amphoteric nature. The general structure includes:

  • A long hydrophobic alkyl chain derived from wheat germ.
  • A quaternary ammonium group that imparts its surfactant properties.

The molecular formula can be represented as C₁₈H₃₆N₂O₃S, indicating its composition includes carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Structural Features

  • Amphoteric Nature: Due to the presence of both hydrophilic (water-attracting) and hydrophobic (water-repelling) components.
  • Functional Groups: Contains amine and carboxyl functional groups that contribute to its solubility in water and compatibility with other surfactants.
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in the synthesis of wheat germamidopropyl betaine include:

  1. Esterification: The reaction between fatty acids derived from wheat germ and amines leads to the formation of esters. This is facilitated by acid catalysts under controlled temperature conditions .
  2. Neutralization: Following esterification, the reaction mixture is neutralized using agents like potassium carbonate to remove excess acidity .
  3. Crystallization: The final product is crystallized from the solution by cooling and adding solvents like methanol or ethanol, which helps in purifying the betaine compound .
Mechanism of Action

Process and Data

Wheat germamidopropyl betaine functions through several mechanisms:

  • Surfactant Action: It reduces surface tension between liquids, enhancing the spreadability of formulations.
  • Mild Cleansing: Its amphoteric nature allows it to interact with both oily and aqueous substances, making it effective in cleansing without stripping natural oils from the skin.
  • Conditioning Effect: It helps in conditioning hair and skin by forming a protective layer that retains moisture.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a clear to slightly yellow liquid.
  • Solubility: Highly soluble in water due to its polar functional groups.
  • pH Range: Generally stable within a pH range of 5 to 7.

Chemical Properties

Applications

Scientific Uses

Wheat germamidopropyl betaine has diverse applications primarily in cosmetic formulations:

  • Personal Care Products: Used in shampoos, conditioners, body washes, and facial cleansers due to its mildness and conditioning properties.
  • Pharmaceuticals: Investigated for potential uses in topical formulations where skin hydration is crucial.
  • Food Industry: Explored for its emulsifying properties in food products.

Properties

CAS Number

133934-09-5

Product Name

WHEAT GERMAMIDOPROPYL BETAINE

Molecular Formula

C12H30BrN6P

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